molecular formula C11H14ClNO2 B1444891 Tert-butyl 5-amino-2-chlorobenzoate CAS No. 1179133-92-6

Tert-butyl 5-amino-2-chlorobenzoate

Cat. No.: B1444891
CAS No.: 1179133-92-6
M. Wt: 227.69 g/mol
InChI Key: MBQLNHTZIFBBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2-chlorobenzoate is an organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorine atom attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-chlorobenzoate typically involves the esterification of 5-amino-2-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

    Oxidation Products: Nitrobenzoates.

    Reduction Products: Aminobenzoates.

Scientific Research Applications

Tert-butyl 5-amino-2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Tert-butyl 5-amino-2-fluorobenzoate
  • Tert-butyl 5-amino-2-bromobenzoate
  • Tert-butyl 5-amino-2-iodobenzoate

Comparison: Tert-butyl 5-amino-2-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that its analogs may not be as effective in .

Properties

IUPAC Name

tert-butyl 5-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQLNHTZIFBBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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